molecular formula C11H8ClN3O2S B14343508 Imidazo(2,1-b)thiazole, 6-(chloronitrophenyl)-2,3-dihydro- CAS No. 96125-74-5

Imidazo(2,1-b)thiazole, 6-(chloronitrophenyl)-2,3-dihydro-

Cat. No.: B14343508
CAS No.: 96125-74-5
M. Wt: 281.72 g/mol
InChI Key: USAIMAPWWPKLGW-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)thiazole, 6-(chloronitrophenyl)-2,3-dihydro- is a fused heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the chloronitrophenyl group further enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(2,1-b)thiazole derivatives typically involves multicomponent reactions. One common method includes the reaction of 2-aminothiazoles with α-halocarbonyl compounds . Another approach involves the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system . This process occurs under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) and leads to the formation of imidazo(2,1-b)thiazole derivatives in good yields.

Industrial Production Methods

Industrial production methods for imidazo(2,1-b)thiazole derivatives often involve scalable synthetic routes that can be optimized for large-scale production. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)thiazole derivatives undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbonylated derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The chloronitrophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for carbonylation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include carbonylated imidazo(2,1-b)thiazole derivatives, amino-substituted derivatives, and various substituted imidazo(2,1-b)thiazole compounds .

Scientific Research Applications

Imidazo(2,1-b)thiazole, 6-(chloronitrophenyl)-2,3-dihydro- has a wide range of scientific research applications:

Comparison with Similar Compounds

Imidazo(2,1-b)thiazole, 6-(chloronitrophenyl)-2,3-dihydro- can be compared with other similar compounds such as:

The uniqueness of imidazo(2,1-b)thiazole, 6-(chloronitrophenyl)-2,3-dihydro- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.

Properties

CAS No.

96125-74-5

Molecular Formula

C11H8ClN3O2S

Molecular Weight

281.72 g/mol

IUPAC Name

6-(3-chloro-2-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H8ClN3O2S/c12-8-3-1-2-7(10(8)15(16)17)9-6-14-4-5-18-11(14)13-9/h1-3,6H,4-5H2

InChI Key

USAIMAPWWPKLGW-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=CN21)C3=C(C(=CC=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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